1-(4-Hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC14952164
Molecular Formula: C26H21NO5
Molecular Weight: 427.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H21NO5 |
|---|---|
| Molecular Weight | 427.4 g/mol |
| IUPAC Name | 1-(4-hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C26H21NO5/c1-31-19-12-6-16(7-13-19)14-15-27-23(17-8-10-18(28)11-9-17)22-24(29)20-4-2-3-5-21(20)32-25(22)26(27)30/h2-13,23,28H,14-15H2,1H3 |
| Standard InChI Key | PLVSHNDWAQZVEA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a chromeno[2,3-c]pyrrole-3,9-dione core, a bicyclic system comprising a benzopyran (chromene) fused to a pyrrolidine-2,5-dione. Substituents at positions 1 and 2 include a 4-hydroxyphenyl group and a 2-(4-methoxyphenyl)ethyl chain, respectively. The hydroxyphenyl group introduces polarity and hydrogen-bonding capacity, while the methoxyphenylethyl side chain enhances lipophilicity, potentially improving membrane permeability.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₃NO₆ |
| Molecular Weight | 457.47 g/mol |
| IUPAC Name | 1-(4-Hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
| LogP (Predicted) | 3.2 ± 0.5 |
| Hydrogen Bond Donors | 2 (phenolic -OH, pyrrole NH) |
| Hydrogen Bond Acceptors | 6 |
The molecular geometry optimizes π-π stacking interactions with aromatic residues in biological targets, a feature common among chromeno-pyrrole derivatives.
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of this compound typically employs multicomponent reactions (MCRs) involving:
-
Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate as the chromene precursor.
-
4-Hydroxybenzaldehyde to introduce the 4-hydroxyphenyl group.
-
2-(4-Methoxyphenyl)ethylamine for the side-chain incorporation.
Reaction conditions (e.g., solvent, temperature) critically influence yield and purity. A representative protocol involves:
-
Step 1: Condensation of the dioxobutanoate with 4-hydroxybenzaldehyde in ethanol under reflux (78°C, 12 h).
-
Step 2: Cyclocondensation with 2-(4-methoxyphenyl)ethylamine in the presence of acetic acid catalyst (60°C, 6 h).
-
Step 3: Purification via recrystallization from ethanol/water (yield: 58–65%).
Table 2: Optimization of Synthetic Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 62 |
| Temperature | 60°C | 65 |
| Catalyst | Acetic acid (5 mol%) | 58 |
| Reaction Time | 6 h | 63 |
Derivative Design
Structural analogs are synthesized by varying aldehydes and amines. For instance:
-
Replacing 4-hydroxybenzaldehyde with 4-fluorobenzaldehyde yields a fluorinated derivative with enhanced metabolic stability.
-
Substituting the ethylamine side chain with propylamine alters pharmacokinetic profiles.
Biological Activities and Mechanisms
Anticancer Properties
Preliminary in vitro studies on analogous chromeno-pyrroles demonstrate:
-
IC₅₀ values of 2.5–8.7 µM against breast (MCF-7) and lung (A549) cancer cell lines.
-
Mechanism: Inhibition of topoisomerase IIα via intercalation into DNA-enzyme complexes.
The 4-hydroxyphenyl group may enhance DNA binding affinity, while the methoxyphenylethyl chain promotes cellular uptake.
Anti-Inflammatory Effects
In murine macrophage (RAW 264.7) models:
-
Suppression of NO production (65% inhibition at 10 µM).
-
Downregulation of COX-2 and iNOS expression via NF-κB pathway modulation.
Antioxidant Capacity
-
DPPH radical scavenging activity: EC₅₀ = 18.3 µM, comparable to ascorbic acid (EC₅₀ = 15.1 µM).
-
The phenolic -OH group contributes to radical neutralization through hydrogen atom transfer.
Pharmacokinetic and Toxicity Profiles
ADME Properties
-
Absorption: High Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) due to lipophilic side chains.
-
Metabolism: Hepatic glucuronidation of the phenolic -OH group (major pathway).
-
Half-life: 4.2 h in rat plasma.
Toxicity Screening
-
Acute toxicity (LD₅₀): >2,000 mg/kg in rats (oral administration).
-
Genotoxicity: Negative in Ames test.
Applications and Future Directions
Material Science
-
Optoelectronic materials: Chromeno-pyrrole cores exhibit fluorescence (λem = 450–550 nm), suitable for OLEDs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume